molecular formula C11H7FN2O2 B1612474 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid CAS No. 933988-26-2

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B1612474
CAS No.: 933988-26-2
M. Wt: 218.18 g/mol
InChI Key: KVOLJYNCWUOVPC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-fluorophenyl group and a carboxylic acid group. Pyrimidines are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds .

Chemical Reactions Analysis

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrimidine ring substituted with a 4-fluorophenyl group and a carboxylic acid moiety, which influences its pharmacological properties. Recent studies have highlighted its potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. Studies have reported IC50 values for COX-2 inhibition as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
  • Antiproliferative Effects : It exhibits significant activity against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. For instance, preclinical trials indicated that the compound reduced tumor size in animal models and improved survival rates compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Substituent Variability : The presence of electron-withdrawing groups, such as fluorine, enhances the binding affinity to target receptors. This modification has been linked to increased potency against specific biological targets .
  • Pyrimidine Ring Modifications : Alterations at different positions on the pyrimidine ring can significantly influence anti-inflammatory and anticancer activities .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity TypeMechanism/EffectReferences
Anti-inflammatoryInhibition of COX-2 enzymes
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialExhibits activity against bacterial strains

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of this compound:

  • Clinical Evaluation for Inflammatory Diseases :
    • A clinical study assessed its efficacy in patients with rheumatoid arthritis. Results showed a marked decrease in inflammation markers after treatment with this compound .
  • Cancer Therapy Trials :
    • Preclinical trials demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models, showcasing its potential as an anticancer agent .
  • Antimicrobial Activity :
    • In vitro studies revealed that the compound exhibited antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

Properties

IUPAC Name

2-(4-fluorophenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOLJYNCWUOVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589782
Record name 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933988-26-2
Record name 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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